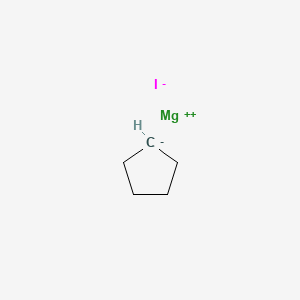

Magnesium iodide cyclopentanide (1/1/1)

Description

Magnesium iodide cyclopentanide (1/1/1) is a coordination complex comprising magnesium (Mg²⁺), iodide (I⁻), and a cyclopentane-derived ligand in a 1:1:1 stoichiometric ratio. Magnesium iodide (MgI₂) is well-documented as a Lewis acid catalyst and a precursor in organic synthesis due to its ability to stabilize reactive intermediates and facilitate alkylation or Grignard-type reactions . Cyclopentane derivatives, such as (iodomethyl)cyclopentane, are known for their role in synthesizing bioactive molecules and organometallic frameworks . The combination of these components suggests that magnesium iodide cyclopentanide may act as a versatile reagent in catalytic systems or as a precursor for functionalized cyclopentane compounds.

Properties

CAS No. |

180748-08-7 |

|---|---|

Molecular Formula |

C5H9IMg |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

magnesium;cyclopentane;iodide |

InChI |

InChI=1S/C5H9.HI.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |

InChI Key |

CTUBACPFLHEREX-UHFFFAOYSA-M |

Canonical SMILES |

C1CC[CH-]C1.[Mg+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium iodide cyclopentanide (1/1/1) can be synthesized through the reaction of magnesium iodide with cyclopentanide under controlled conditions. One common method involves the use of hydroiodic acid to react with magnesium oxide, magnesium hydroxide, or magnesium carbonate to form magnesium iodide. This magnesium iodide is then reacted with cyclopentanide to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of magnesium iodide cyclopentanide (1/1/1) involves large-scale reactions using high-purity reactants and controlled environments to ensure the consistency and purity of the final product. The reaction is typically carried out in an anhydrous atmosphere to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: Magnesium iodide cyclopentanide (1/1/1) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and iodine.

Reduction: It can be reduced under specific conditions to form elemental magnesium and hydrogen iodide.

Substitution: The iodide ions in the compound can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.

Substitution: Halide salts or nucleophiles in an appropriate solvent.

Major Products Formed:

Oxidation: Magnesium oxide and iodine.

Reduction: Elemental magnesium and hydrogen iodide.

Substitution: Various substituted magnesium compounds depending on the nucleophile used.

Scientific Research Applications

Magnesium iodide cyclopentanide (1/1/1) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and cyclization reactions.

Biology: Investigated for its potential use in biological systems as a source of magnesium ions.

Medicine: Explored for its potential therapeutic applications due to its ability to deliver magnesium and iodide ions.

Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of magnesium iodide cyclopentanide (1/1/1) involves the interaction of magnesium and iodide ions with target molecules. Magnesium ions can act as cofactors in enzymatic reactions, while iodide ions can participate in redox reactions. The cyclopentanide moiety can influence the reactivity and stability of the compound, making it a versatile reagent in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Manganese(2+);2-methylcyclopenta-1,3-diene

- Structure : This manganese complex features a 2-methyl-substituted cyclopenta-1,3-diene ligand. The methyl group enhances steric bulk and electron-donating effects compared to unsubstituted cyclopentadienyl ligands.

- Reactivity: The methyl group alters redox properties and ligand-metal bonding, enabling unique catalytic pathways in polymerization and hydrogenation reactions.

- Applications : Manganese complexes are widely used in industrial catalysis, whereas magnesium iodide cyclopentanide’s applications remain exploratory, possibly restricted to niche organic syntheses.

Manganese(II) Iodide

- Composition : A simple salt (MnI₂) without cyclic ligands.

- Reactivity : Functions as a mild Lewis acid but lacks the structural complexity of cyclopentanide-containing complexes. Its iodide ions participate in redox reactions, contrasting with the coordination-driven reactivity of magnesium iodide cyclopentanide .

(Iodomethyl)cyclopentane

- Structure: An organoiodide with a cyclopentane backbone. Unlike magnesium iodide cyclopentanide, it is a neutral organic molecule rather than a metal complex.

- Reactivity : Serves as an alkylating agent in nucleophilic substitutions. Magnesium iodide cyclopentanide may exhibit dual reactivity (acidic Mg²⁺ and nucleophilic I⁻) in coupled systems .

- Applications : Used in pharmaceutical intermediates, whereas the magnesium complex could enable tandem catalysis (e.g., C–C bond formation followed by halogenation).

Comparative Properties Table

| Property | Magnesium Iodide Cyclopentanide (1/1/1) | Manganese(2+);2-methylcyclopenta-1,3-diene | Manganese(II) Iodide | (Iodomethyl)cyclopentane |

|---|---|---|---|---|

| Structure | Mg²⁺-I⁻-cyclopentane coordination | Mn²⁺ with methyl-substituted diene ligand | Mn²⁺ and I⁻ ions | Neutral organoiodide |

| Electronic Effects | Moderate Lewis acidity | Enhanced π-backbonding from methyl group | Weak Lewis acidity | Electrophilic iodide |

| Reactivity | Coordination-driven, bifunctional | Redox-active, catalytic | Halogen exchange | Nucleophilic substitution |

| Thermal Stability | Likely moderate (decomposes >200°C) | High (stable under catalytic conditions) | High | Low (sensitive to light) |

| Applications | Exploratory (e.g., tandem catalysis) | Industrial catalysis | Halogenation reactions | Pharmaceutical synthesis |

Key Research Findings

- Synthetic Utility : Magnesium iodide cyclopentanide’s bifunctional nature (Mg²⁺ and I⁻) may enable synergistic effects in multi-step reactions, a feature absent in simpler salts like MnI₂ .

- Ligand Influence : The cyclopentane ligand’s rigidity could restrict conformational flexibility compared to methyl-substituted diene ligands in manganese complexes, impacting substrate binding in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.